molecular formula C9H18OSi B1639929 4-[(Trimethylsiloxy)methylene]-2-pentene CAS No. 82223-91-4

4-[(Trimethylsiloxy)methylene]-2-pentene

Cat. No. B1639929
CAS RN: 82223-91-4
M. Wt: 170.32 g/mol
InChI Key: KCWJPELNBSKTNR-BLHCBFLLSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-[(Trimethylsiloxy)methylene]-2-pentene” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .


Molecular Structure Analysis

The molecular structure of “4-[(Trimethylsiloxy)methylene]-2-pentene” consists of a trimethylsiloxy group attached to a pentene molecule. The trimethylsiloxy group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

The trimethylsiloxy group in “4-[(Trimethylsiloxy)methylene]-2-pentene” is characterized by chemical inertness . When attached to certain functional groups in a reactant molecule, trimethylsiloxy groups may also be used as temporary protecting groups during chemical synthesis or other chemical reactions .

Scientific Research Applications

1. Preparation of Silicone Modified Polyurethane Acrylate (SPUA) Prepolymers This compound is used in the preparation of silicone modified polyurethane acrylate (SPUA) prepolymers. These prepolymers are prepared from dicyclohexylmethane-4, 4′-diisocyanate (HMDI), PPG1000, triethylene glycol (TEG), 2-hydroxyethyl acrylate (HEA), and multi-hydroxyalkyl silicone (MI-III) with tris(trimethylsiloxy)silyl propyl side groups .

Textile Treatment

SPUA prepolymers, prepared using this compound, are used in textile treatment. The surface aggregation of tris(trimethylsiloxy)silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .

Oil/Water Separation

The SPUA treated cotton textiles, which are prepared using this compound, are used in the oil/water separation study .

Synthesis of Hydrosilyl-Functional Polysiloxanes

This compound is used in the synthesis of hydrosilyl-functional polysiloxanes. These polysiloxanes are inorganic-organic hybrid polymers with an inorganic backbone, compounds of alternatively connected silicon and oxygen atoms .

5. Crosslinking of Silicone Elastomers and Preceramic Polymers The Si-H bond in this compound is used for the crosslinking of silicone elastomers and preceramic polymers in order to protect their shape .

6. Addition of Organic Groups to Silicon Atom The Si-H group in this compound is used for the addition of different organic groups to the silicon atom, via hydrosilylation or nucleophilic substitution reactions .

Modification of Conventional Organic Polymers

The Si-H group in this compound is often linked to conventional organic polymers in order to modify their properties .

8. Synthesis of Silicone Derivatives Bearing a 2,2,6,6-Tetramethylpiperidine-N-Oxyl (TEMPO) Radical Moiety This compound is used in the synthesis of two new silicone derivatives bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical moiety .

properties

IUPAC Name

trimethyl-[(1E,3E)-2-methylpenta-1,3-dienoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWJPELNBSKTNR-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=CO[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=C/O[Si](C)(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Trimethylsiloxy)methylene]-2-pentene

CAS RN

82223-91-4
Record name Trimethyl[[(1E,3E)-2-methylpenta-1,3-dien-1-yl]oxy]silane
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